molecular formula C15H17N3O3 B6443967 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2640842-19-7

4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No.: B6443967
CAS No.: 2640842-19-7
M. Wt: 287.31 g/mol
InChI Key: RAUYVNAXGKVBCH-UHFFFAOYSA-N
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Description

4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide, also known as 5-methyl-2-furylmethyl-N-carbamoyl-pyridine-3-carboxamide, is an organic compound that has been studied extensively in recent years. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. The compound has been studied for its potential applications in pharmaceuticals and biochemistry, with numerous research studies looking into its synthesis, mechanism of action, biochemical and physiological effects, and uses in laboratory experiments. In

Advantages and Limitations for Lab Experiments

The use of 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide in laboratory experiments has numerous advantages. It is a relatively inexpensive compound to synthesize, and its heterocyclic structure makes it ideal for studying the effects of heterocyclic compounds on the environment. Additionally, its anti-inflammatory, antibacterial, and antifungal properties make it a useful tool for studying the effects of these compounds on the body. However, the compound also has certain limitations. For example, its mechanism of action is still not fully understood, and it is not known whether it is metabolized by the body or excreted unchanged.

Future Directions

The potential applications of 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide are still being explored. Future research may focus on investigating the compound’s mechanism of action and its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria and fungi. Additionally, future research may focus on exploring the compound’s potential as an inhibitor of acetylcholinesterase, as well as its ability to bind to certain receptors, such as the serotonin receptor 5-HT2A. Finally, further research may be conducted to determine the compound’s pharmacokinetics and pharmacodynamics, as well as its potential therapeutic applications.

Synthesis Methods

Synthesis of 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide involves the use of two different reaction pathways. The first pathway is the intramolecular cyclization of 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamideurylmethyl-N-carbamoyl-pyridine-3-carboxamide, which is a precursor to the desired compound. The second pathway involves the condensation of 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamideurylmethyl-N-carbamoyl-pyridine-3-carboxamide with an appropriate amine. Both of these pathways have been used to successfully synthesize this compound.

Scientific Research Applications

4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has been studied extensively in the field of scientific research. It has been used as a model compound to study the effects of heterocyclic compounds on the environment and its potential applications in drug design. Additionally, the compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria and fungi. It has also been investigated as a possible inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.

Properties

IUPAC Name

4-[1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-2-3-12(20-10)7-18-8-13(9-18)21-11-4-5-17-14(6-11)15(16)19/h2-6,13H,7-9H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUYVNAXGKVBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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